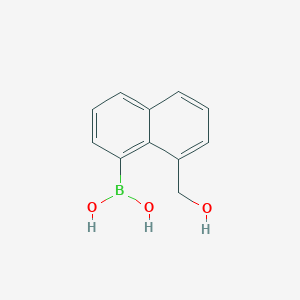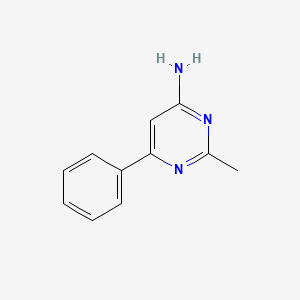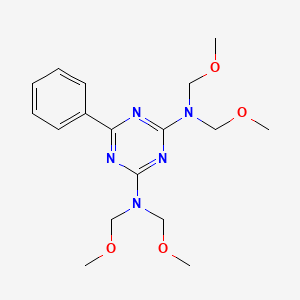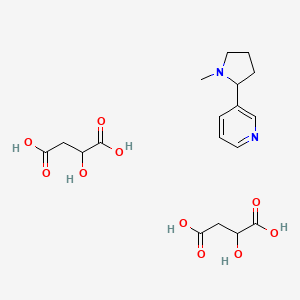
8-(Hydroxymethyl)naphthalene-1-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Hydroxymethyl)naphthalene-1-boronic acid is an organoboron compound that features a naphthalene ring substituted with a hydroxymethyl group at the 8-position and a boronic acid group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Hydroxymethyl)naphthalene-1-boronic acid typically involves the borylation of naphthalene derivatives. One common method is the direct borylation of 8-(Hydroxymethyl)naphthalene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions: 8-(Hydroxymethyl)naphthalene-1-boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The boronic acid group can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed:
Oxidation: 8-(Formyl)naphthalene-1-boronic acid or 8-(Carboxyl)naphthalene-1-boronic acid.
Reduction: 8-(Hydroxymethyl)naphthalene-1-borane.
Substitution: Various substituted naphthalene derivatives depending on the coupling partner.
科学的研究の応用
8-(Hydroxymethyl)naphthalene-1-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
作用機序
The mechanism of action of 8-(Hydroxymethyl)naphthalene-1-boronic acid primarily involves its ability to form boronate esters with diols and other nucleophiles. This interaction is crucial in various chemical and biological processes. The boronic acid group can also participate in transmetalation reactions, which are essential in cross-coupling reactions like the Suzuki-Miyaura coupling.
類似化合物との比較
Naphthalene-1-boronic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
8-(Hydroxymethyl)naphthalene: Lacks the boronic acid group, limiting its use in cross-coupling reactions.
1,8-Dihydroxy naphthalene: Contains two hydroxyl groups, offering different reactivity and applications.
Uniqueness: 8-(Hydroxymethyl)naphthalene-1-boronic acid is unique due to the presence of both a hydroxymethyl group and a boronic acid group on the naphthalene ring. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a valuable building block in organic synthesis.
特性
分子式 |
C11H11BO3 |
|---|---|
分子量 |
202.02 g/mol |
IUPAC名 |
[8-(hydroxymethyl)naphthalen-1-yl]boronic acid |
InChI |
InChI=1S/C11H11BO3/c13-7-9-5-1-3-8-4-2-6-10(11(8)9)12(14)15/h1-6,13-15H,7H2 |
InChIキー |
MGXCQVKDSXIRRG-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C(=CC=C1)C=CC=C2CO)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[[(2S,3S,4R,5R)-5-[5-[(E)-3-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13403105.png)
![[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl] benzyl carbonate](/img/structure/B13403117.png)



![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]-2,2,2-trideuterioethanone](/img/structure/B13403133.png)
![10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide](/img/structure/B13403139.png)
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13403151.png)


![[(2S,6R)-6-{N2-Isobutyryl-guanin-9-yl}-4-tritylmorpholin-2-yl]methyl Dimethylphosphoramide Chloridate](/img/structure/B13403172.png)
![2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid](/img/structure/B13403175.png)

